1-[(4-iodophenyl)methyl]-N-[(6-propan-2-yloxypyridin-2-yl)methyl]piperidin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RBI 257 maleate involves several steps, starting with the preparation of the key intermediate, 1-[4-Iodobenzyl]-4-[[2-[3-isopropoxy]pyridyl]-methylamino]piperidine. This intermediate is then reacted with maleic acid to form the maleate salt. The reaction conditions typically involve the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of RBI 257 maleate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
RBI 257 maleate primarily undergoes substitution reactions due to the presence of the iodobenzyl group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving RBI 257 maleate include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out in organic solvents like ethanol or DMSO, and may require specific temperatures and pH conditions to proceed efficiently .
Major Products Formed
The major products formed from the reactions of RBI 257 maleate depend on the type of reaction. For example, oxidation reactions may yield iodobenzoic acid derivatives, while reduction reactions could produce deiodinated compounds .
Scientific Research Applications
RBI 257 maleate is widely used in scientific research due to its high affinity and selectivity for the dopamine D4 receptor. Its applications include:
Neuroscience: Studying the role of dopamine D4 receptors in various neurological processes and disorders.
Pharmacology: Investigating the effects of dopamine receptor antagonists on behavior and physiology.
Drug Development: Serving as a lead compound for the development of new therapeutic agents targeting dopamine receptors.
Biochemistry: Exploring the molecular mechanisms of dopamine receptor signaling and regulation.
Mechanism of Action
RBI 257 maleate exerts its effects by binding to the dopamine D4 receptor, thereby blocking the action of dopamine. This inhibition of dopamine signaling can modulate various physiological and behavioral responses. The molecular targets involved include the dopamine D4 receptor and associated signaling pathways, such as the inhibition of potassium currents in neurohypophysial nerve terminals .
Comparison with Similar Compounds
Similar Compounds
U-101,958: Another dopamine D4 receptor antagonist with lower selectivity compared to RBI 257 maleate.
L-745,870: A selective dopamine D4 receptor antagonist used in similar research applications.
GR 103691: A compound with high affinity for the dopamine D4 receptor, used in pharmacological studies.
Uniqueness of RBI 257 Maleate
RBI 257 maleate stands out due to its exceptionally high affinity and selectivity for the dopamine D4 receptor. This makes it a valuable tool for studying the specific roles of D4 receptors in various biological processes and for developing targeted therapies .
Properties
Molecular Formula |
C21H28IN3O |
---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
1-[(4-iodophenyl)methyl]-N-[(6-propan-2-yloxypyridin-2-yl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C21H28IN3O/c1-16(2)26-21-5-3-4-20(24-21)14-23-19-10-12-25(13-11-19)15-17-6-8-18(22)9-7-17/h3-9,16,19,23H,10-15H2,1-2H3 |
InChI Key |
VIVQTVQYJJPKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=N1)CNC2CCN(CC2)CC3=CC=C(C=C3)I |
Origin of Product |
United States |
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